molecular formula C5H12N2O B3061224 4-Methylpiperazin-1-ol CAS No. 69395-51-3

4-Methylpiperazin-1-ol

Cat. No.: B3061224
CAS No.: 69395-51-3
M. Wt: 116.16 g/mol
InChI Key: XCSVWHNZINSGJT-UHFFFAOYSA-N
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Description

4-Methylpiperazin-1-ol: is an organic compound belonging to the piperazine family. It is characterized by a piperazine ring substituted with a methyl group and a hydroxyl group. This compound is of interest due to its versatile applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpiperazin-1-ol can be synthesized through various methods. One common approach involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine . Another method includes the reaction of 4-(chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a chlorate . The reaction conditions typically involve heating and the use of solvents such as chloroform or aqueous solutions.

Industrial Production Methods: Industrial production of this compound often employs a two-stage synthesis starting from piperazine with subsequent nitrosation and reduction . This method, while effective, has drawbacks such as low selectivity and the high toxicity of intermediate products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperazin-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It readily participates in nucleophilic substitution reactions, forming various substituted piperazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines.

Mechanism of Action

The mechanism of action of 4-Methylpiperazin-1-ol involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain tyrosine kinases, which play a role in cell signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: 4-Methylpiperazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-hydroxy-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-2-4-7(8)5-3-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSVWHNZINSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499258
Record name 4-Methylpiperazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69395-51-3
Record name 4-Methylpiperazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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